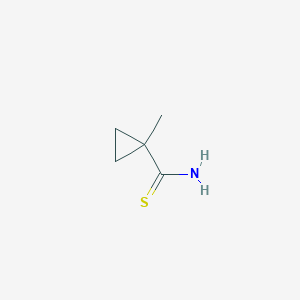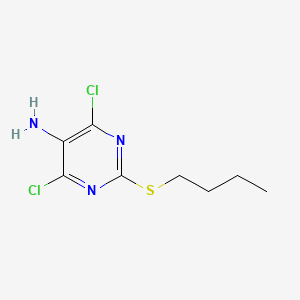
2-(Butylthio)-4,6-dichloropyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with butylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 4,6-dichloropyrimidine and butylthiol.
Reaction Conditions: Reflux in an appropriate solvent such as ethanol or methanol.
Catalysts/Bases: Commonly used bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and reduce reaction time. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylthio)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by various nucleophiles.
Oxidation and Reduction: The butylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of sulfoxides and sulfones.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-(Butylthio)-4,6-dichloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylthio)-4-chloropyrimidine
- 2-(Butylthio)-6-chloropyrimidine
- 2-(Butylthio)-4,6-dimethylpyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloropyrimidin-5-amine is unique due to the presence of both butylthio and dichloro substituents on the pyrimidine ring. This combination imparts distinct chemical properties and biological activities compared to its analogs .
Propriétés
Numéro CAS |
274693-56-0 |
|---|---|
Formule moléculaire |
C8H11Cl2N3S |
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
2-butylsulfanyl-4,6-dichloropyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3S/c1-2-3-4-14-8-12-6(9)5(11)7(10)13-8/h2-4,11H2,1H3 |
Clé InChI |
YOYMEMZJDPJGNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC(=C(C(=N1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



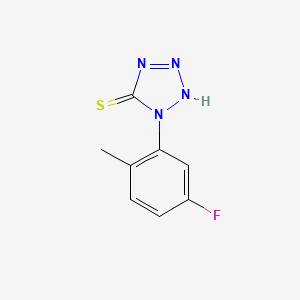
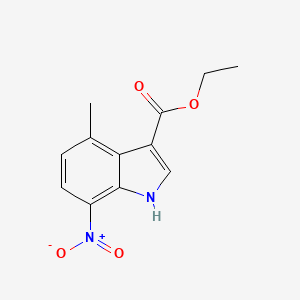

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)


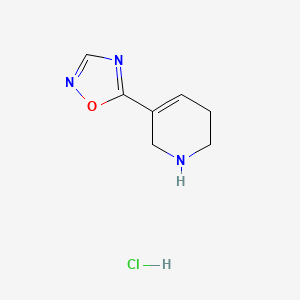
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
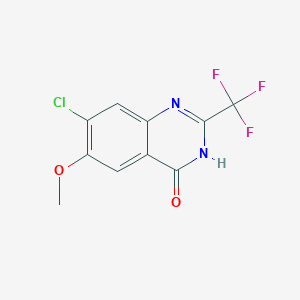
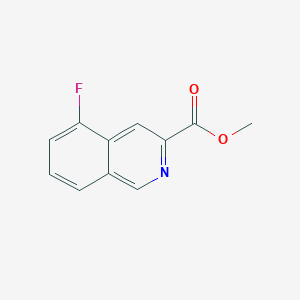
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
